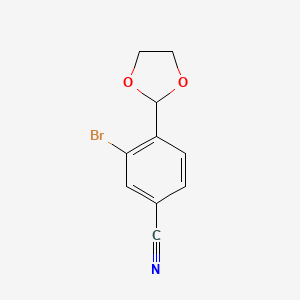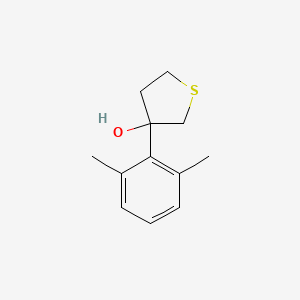
1-(2,6-Dimethylphenyl)propane-2-methyl-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)propane-2-methyl-2-thiol, commonly referred to as DMPT, is an organosulfur compound that has been studied for its potential applications in scientific research, lab experiments, and drug development. It is a sulfur-containing heterocyclic compound that has a strong sulfur-containing odor and is a colorless liquid at room temperature. DMPT is a derivative of thiophene, a five-membered ring with a sulfur atom at the center. It has been used as a model compound for studying the reactivity of sulfur-containing compounds and for its potential applications in drug development.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood. However, it is thought to interact with a number of enzymes involved in drug metabolism, including cytochrome P450 enzymes and UDP-glucuronosyltransferases. It is also thought to induce oxidative stress and to interfere with the activity of certain proteins involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPT are not fully understood. However, it is thought to induce oxidative stress and to interfere with the activity of certain proteins involved in drug metabolism. It has also been shown to induce toxicity in some cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMPT in lab experiments include its availability, low cost, and ease of synthesis. It is also a useful model compound for studying the reactivity of sulfur-containing compounds and for its potential applications in drug development. The main limitation of using DMPT in lab experiments is its potential to induce toxicity in some cell lines.
Zukünftige Richtungen
Future research on DMPT should focus on further elucidating its mechanism of action and its potential applications in drug development. Further research should also be conducted to better understand its potential to induce toxicity in some cell lines. Additionally, research should be conducted to explore its potential uses in other areas, such as agricultural and industrial applications. Finally, research should be conducted to explore the potential for DMPT to be used in combination with other compounds to enhance its efficacy.
Synthesemethoden
The synthesis of DMPT involves the reaction of 1-bromo-2,6-dimethylphenylpropane with sodium thiosulfate in an aqueous medium. This reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically in the range of 40-50%.
Wissenschaftliche Forschungsanwendungen
DMPT has been studied for its potential applications in scientific research. It has been used as a model compound to study the reactivity of sulfur-containing compounds. It has also been studied for its potential applications in drug development. It has been used to study the effects of sulfur-containing compounds on the activity of enzymes involved in drug metabolism, as well as their potential to induce toxicity.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-2-methylpropane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-9-6-5-7-10(2)11(9)8-12(3,4)13/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHJPUQVHXTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C)(C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














